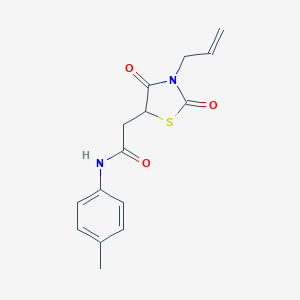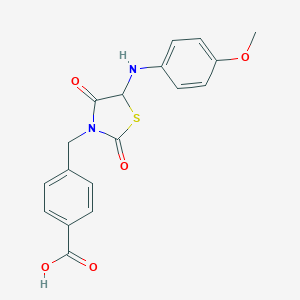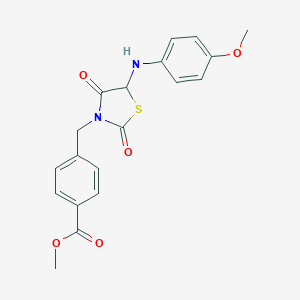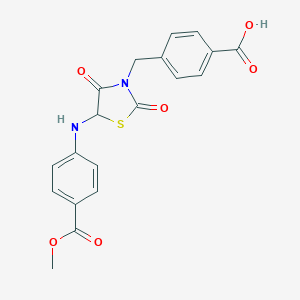
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, also known as DPTA, is a chemical compound that has been widely studied in scientific research. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of DPP-4, which leads to an increase in insulin secretion and a decrease in blood glucose levels. 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has also been found to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which plays a role in glucose metabolism and adipogenesis. Additionally, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide inhibits the activity of DPP-4 and increases insulin secretion. Animal studies have shown that 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide reduces blood glucose levels, improves glucose tolerance, and increases insulin sensitivity. 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has also been found to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide in lab experiments is its specificity for DPP-4 inhibition. This allows researchers to study the effects of DPP-4 inhibition on glucose metabolism and other physiological processes. Additionally, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been found to be well-tolerated in animal models, making it a safe and reliable compound for research.
One of the limitations of using 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and may require the use of solvents or other methods to increase solubility. Additionally, the effects of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide may vary depending on the dose and duration of treatment, which can make it challenging to interpret results.
将来の方向性
There are several future directions for research on 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. One area of focus is the potential therapeutic applications of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide in the treatment of diabetes and other metabolic disorders. Further studies are needed to determine the optimal dose and duration of treatment, as well as the long-term effects of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide on glucose metabolism and other physiological processes.
Another area of focus is the anti-inflammatory and analgesic effects of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. Future studies could investigate the mechanisms of action of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide in reducing inflammation and pain, as well as its potential applications in the treatment of inflammatory and painful conditions.
Overall, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
The synthesis of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with acetic anhydride and prop-2-en-1-amine in the presence of a catalyst. The resulting product is then reacted with 4-methylphenylamine to obtain 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. This synthesis method has been widely used in laboratories and has been optimized to achieve high yields of 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide.
科学的研究の応用
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been extensively studied in scientific research for its potential applications in various fields. In biochemistry, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been found to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels, making 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide a potential therapeutic agent for the treatment of diabetes.
In pharmacology, 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. These findings suggest that 2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide may have potential applications in the treatment of inflammatory and painful conditions.
特性
IUPAC Name |
2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-8-17-14(19)12(21-15(17)20)9-13(18)16-11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVJKFPJSRSTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-(4-methylphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352480.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B352484.png)
![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B352485.png)


![3-{[3-(4-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B352489.png)
![4-{[3-(4-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B352490.png)



![4-{[5-(Naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B352495.png)
![(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352499.png)
![(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352500.png)
![(4-Benzylpiperidin-1-yl){1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B352537.png)